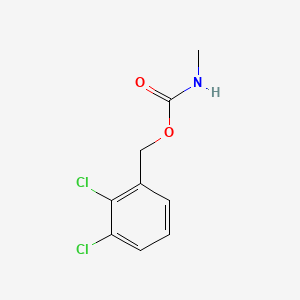

2,3-Dichlorobenzyl methylcarbamate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for carbamate esters, resulting in the preferred name (2,3-dichlorophenyl)methyl N-methylcarbamate. This nomenclature system emphasizes the structural hierarchy by identifying the dichlorophenyl group as the primary aromatic component, followed by the methyl bridge and the N-methylcarbamate functional group. The Chemical Abstracts Service has assigned the registry number 2328-31-6 to this specific isomer, providing a unique identifier that distinguishes it from other dichlorobenzyl methylcarbamate variants.

The systematic naming convention reflects the compound's derivation from carbamic acid, specifically N-methylcarbamic acid, esterified with 2,3-dichlorobenzyl alcohol. Alternative International Union of Pure and Applied Chemistry acceptable names include "this compound" and "carbamic acid, N-methyl-, 2,3-dichlorobenzyl ester," each emphasizing different aspects of the molecular structure. The European Community number 219-044-9 provides additional regulatory identification within the European chemical inventory system.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 2328-31-6 |

| European Community Number | 219-044-9 |

| International Union of Pure and Applied Chemistry Name | (2,3-dichlorophenyl)methyl N-methylcarbamate |

| Alternative International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| Monoisotopic Mass | 233.001034 g/mol |

The simplified molecular-input line-entry system notation for this compound is recorded as "CNC(=O)OCC1=C(C(=CC=C1)Cl)Cl", providing a linear representation of the three-dimensional molecular structure. The International Chemical Identifier key SESJCOBCXSACPH-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

Structural Isomerism and Stereochemical Considerations

This compound exhibits positional isomerism with its closely related analog 3,4-dichlorobenzyl methylcarbamate, which bears the Chemical Abstracts Service registry number 1966-58-1. These constitutional isomers differ in the positioning of chlorine substituents on the benzene ring, with the 2,3-isomer having chlorine atoms at adjacent positions (ortho relationship) while the 3,4-isomer features chlorine atoms in a 1,2-relationship on the benzene ring. This structural variation significantly influences the compounds' physical properties, chemical reactivity, and biological activity profiles.

The molecular geometry of this compound features a planar carbamate group with the ester oxygen forming a single bond to the benzyl carbon. The dichlorobenzyl substituent introduces steric hindrance and electronic effects that influence the compound's conformational preferences. The presence of two chlorine atoms in the 2,3-positions creates an unsymmetrical substitution pattern that eliminates the possibility of molecular symmetry planes, distinguishing it from symmetrically substituted analogs.

Table 2: Structural Comparison of Dichlorobenzyl Methylcarbamate Isomers

| Property | This compound | 3,4-Dichlorobenzyl Methylcarbamate |

|---|---|---|

| Chemical Abstracts Service Number | 2328-31-6 | 1966-58-1 |

| Chlorine Substitution Pattern | 2,3-positions (ortho) | 3,4-positions (meta) |

| International Chemical Identifier Key | SESJCOBCXSACPH-UHFFFAOYSA-N | DSVOTYIOPGIVPP-UHFFFAOYSA-N |

| Molecular Formula | C₉H₉Cl₂NO₂ | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol | 234.08 g/mol |

The stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers in the molecular structure. The carbamate nitrogen exhibits sp² hybridization, contributing to the planar geometry around the carbonyl group. However, restricted rotation around the carbon-nitrogen bond in the carbamate moiety can lead to rotational isomerism, although this typically occurs on a timescale too rapid to observe under normal conditions.

Commercial formulations often contain mixtures of isomers, with some products incorporating both this compound and 3,4-dichlorobenzyl methylcarbamate in specific ratios. These mixed formulations are identified by distinct Chemical Abstracts Service numbers, such as the 4:1 mixture of 3,4-dichlorobenzyl methylcarbamate and this compound.

Historical Development of Carbamate Pesticide Terminology

The nomenclature system for carbamate pesticides evolved significantly throughout the twentieth century, reflecting advances in chemical understanding and standardization efforts. The term "carbamate" itself derives from carbamic acid, a compound first conceptualized in the mid-1800s although carbamic acid itself is unstable in its free form. Early carbamate research focused on naturally occurring alkaloids, particularly physostigmine from the Calabar bean, which was first isolated and characterized in the 1860s.

The systematic development of synthetic carbamate pesticides began in the 1930s with the synthesis of aliphatic esters of carbamic acid. However, the breakthrough that established carbamates as a major pesticide class occurred in 1956 with the introduction of carbaryl by Union Carbide Corporation. This development necessitated the creation of standardized nomenclature systems to accommodate the growing diversity of carbamate structures being synthesized and commercialized.

Table 3: Historical Milestones in Carbamate Nomenclature Development

| Year | Milestone | Significance |

|---|---|---|

| 1864 | Physostigmine isolation | First characterized carbamate alkaloid |

| 1930s | Synthetic carbamate synthesis | Beginning of systematic carbamate chemistry |

| 1953-1956 | Carbaryl development | Establishment of carbamate pesticide class |

| 1958 | Commercial carbaryl introduction | Need for systematic pesticide nomenclature |

| 1960s-1970s | Dichlorobenzyl carbamate development | Expansion of carbamate structural diversity |

The International Organization for Standardization and American National Standards Institute recognition of terms like "dichlormate" for mixed dichlorobenzyl methylcarbamate formulations represents the evolution toward standardized common names for complex pesticide mixtures. These common names serve as alternatives to the systematic chemical names, facilitating communication within agricultural and regulatory contexts while maintaining connection to the underlying chemical structure.

The Chemical Abstracts Service indexing system for carbamates underwent refinement as the structural diversity of these compounds expanded. The development of unique registry numbers for specific isomers, such as the distinct numbers assigned to this compound versus 3,4-dichlorobenzyl methylcarbamate, reflects the recognition that positional isomers can exhibit significantly different properties and require individual identification.

Propriétés

Numéro CAS |

2328-31-6 |

|---|---|

Formule moléculaire |

C9H9Cl2NO2 |

Poids moléculaire |

234.08 g/mol |

Nom IUPAC |

(2,3-dichlorophenyl)methyl N-methylcarbamate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-9(13)14-5-6-3-2-4-7(10)8(6)11/h2-4H,5H2,1H3,(H,12,13) |

Clé InChI |

SESJCOBCXSACPH-UHFFFAOYSA-N |

SMILES |

CNC(=O)OCC1=C(C(=CC=C1)Cl)Cl |

SMILES canonique |

CNC(=O)OCC1=C(C(=CC=C1)Cl)Cl |

Autres numéros CAS |

62046-37-1 2328-31-6 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Agricultural Applications

Insecticide and Pesticide Use

2,3-Dichlorobenzyl methylcarbamate is primarily recognized for its effectiveness as an insecticide and pesticide. It is employed in various agricultural settings to control pest populations in crops and gardens. The compound functions by disrupting the nervous system of insects, leading to paralysis and death. Its broad-spectrum activity makes it suitable for use against a variety of pests, including aphids, beetles, and caterpillars .

Environmental Impact and Safety

The safety profile of DCBMC has been a subject of research. Studies indicate that it exhibits low toxicity to non-target organisms when applied according to recommended guidelines. Furthermore, it has been noted for its relatively rapid degradation in the environment, minimizing long-term ecological impacts .

Cytological Studies

Chromosome Contraction Studies

DCBMC has also been utilized in cytological studies to investigate chromosome behavior during cell division. Research indicates that DCBMC can induce chromosome contraction in various plant species, enhancing the visibility of chromosomes under microscopic examination. This property is particularly useful for cytologists studying mitosis and meiosis .

Case Study: Chromosome Analysis

A study conducted on root tips from onion (Allium cepa) and broad bean (Vicia faba) demonstrated that treatment with DCBMC resulted in significant chromosome contraction at metaphase. The results showed that concentrations as low as 5 ppm could effectively condense chromosomes, facilitating easier observation and analysis .

Medicinal Chemistry Applications

Role in Drug Design

In medicinal chemistry, carbamates like DCBMC are increasingly being explored for their potential as drug candidates. The carbamate functional group is known for its ability to enhance the pharmacological properties of compounds, including increased stability and bioavailability .

Therapeutic Potential

Research has highlighted the utility of carbamates in developing therapeutic agents targeting various diseases. The structural characteristics of DCBMC may allow it to serve as a scaffold for synthesizing more complex molecules with desired biological activities .

Summary of Findings

The applications of this compound are multifaceted, spanning agricultural practices to advanced scientific research:

Comparaison Avec Des Composés Similaires

Key Properties and Uses:

- Toxicity : The oral LD₅₀ in rats is 1,870 mg/kg , classifying it as moderately toxic .

- Applications : Primarily used as an insecticide under trade names such as SIRmate® and Rowmate® .

- Safety Profile: Decomposes upon heating to release toxic fumes of chlorine ions (Cl⁻) and nitrogen oxides (NOₓ) .

Comparison with Similar Compounds

Carbamate pesticides share a common methylcarbamate backbone but differ in aromatic substituents, which modulate their biological activity, toxicity, and environmental persistence. Below is a comparative analysis of 2,3-dichlorobenzyl methylcarbamate and structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Methylcarbamate Derivatives

Key Findings:

Bendiocarb, with a benzodioxole ring, exhibits higher acute toxicity (LD₅₀: 34–119 mg/kg) due to improved bioavailability .

Mode of Action :

- All compounds inhibit acetylcholinesterase (AChE), but substituents affect binding affinity. For example, the methylthio group in methiocarb increases lipophilicity, enhancing penetration into insect nervous systems .

Environmental and Safety Considerations: this compound’s decomposition products (Cl⁻, NOₓ) pose environmental risks, similar to other chlorinated carbamates . Trimethacarb and XMC, lacking chlorine, may degrade faster in soil but offer narrower pest specificity .

Notes on Discrepancies and Limitations

- Molecular Formula Conflict: cites C₉H₁₀Cl₂NO₃ for this compound, but ’s formula (C₉H₉Cl₂NO₂) aligns with its structure. This inconsistency may stem from reporting errors .

- Toxicity Data Gaps : LD₅₀ values for analogs like XMC and methiocarb are absent in the provided evidence, limiting direct comparisons.

Méthodes De Préparation

Reaction of 2,3-Dichlorobenzyl Alcohol with Methyl Isocyanate

- The classical and most direct method involves the nucleophilic addition of 2,3-dichlorobenzyl alcohol to methyl isocyanate, yielding this compound.

- This reaction typically proceeds under mild conditions (room temperature to 40°C) and atmospheric pressure or slightly elevated pressures to control the reaction rate.

- The reaction is highly exothermic and requires careful temperature control to avoid side reactions or decomposition.

- Methyl isocyanate, however, is highly toxic and volatile, necessitating in situ generation or immediate consumption to minimize handling risks.

In Situ Generation of Methyl Isocyanate

- To avoid the direct handling of methyl isocyanate, processes have been developed where methyl isocyanate is generated in situ from safer precursors such as alkali metal cyanate salts reacted with dimethyl sulfate in an inert solvent (e.g., acetonitrile).

- The methyl isocyanate formed is immediately bubbled into a solution containing 2,3-dichlorobenzyl alcohol to form the carbamate product.

- This method offers a mild, efficient, and safer alternative to direct methyl isocyanate use, minimizing storage and handling hazards.

Preparation via N-Alkylcarbamoyl Sulfonate Salts

- Another patented approach involves preparing N-methylcarbamoyl sulfonate salts by reacting N-methylcarbamoyl chloride with sodium bisulfite in the presence of an acid acceptor.

- These sulfonate intermediates then react with 2,3-dichlorobenzyl alcohol or related active hydrogen-containing compounds to form the methylcarbamate.

- This method allows for reactions at temperatures ranging from 0°C to 100°C, preferably 20°C to 40°C, under atmospheric or autogenous pressure.

- It provides a controlled environment to produce carbamates with good yields and purity, avoiding direct methyl isocyanate handling.

Detailed Reaction Conditions and Parameters

| Preparation Method | Reactants | Temperature Range (°C) | Pressure | Catalyst/Additives | Notes |

|---|---|---|---|---|---|

| Direct reaction with methyl isocyanate | 2,3-Dichlorobenzyl alcohol + methyl isocyanate | 20–40 | Atmospheric or slight pressure | None typically required | Requires careful temperature control due to exotherm |

| In situ methyl isocyanate generation | Alkali metal cyanate + dimethyl sulfate (to generate methyl isocyanate), then + 2,3-dichlorobenzyl alcohol | Mild (ambient) | Atmospheric | Nitrogen atmosphere to prevent side reactions | Safer, avoids methyl isocyanate storage |

| N-methylcarbamoyl sulfonate intermediate | N-methylcarbamoyl chloride + sodium bisulfite, then + 2,3-dichlorobenzyl alcohol | 0–100 (preferably 20–40) | Atmospheric or autogenous | Acid acceptor (e.g., triethylamine) | Controlled reaction, avoids methyl isocyanate hazards |

Research Findings and Industrial Considerations

- The process involving N-alkylcarbamoyl sulfonate salts is supported by patents (e.g., US4276229A), which highlight the mild reaction conditions and flexibility in pressure and temperature control, leading to efficient carbamate formation with minimized hazardous intermediates.

- The in situ methyl isocyanate generation method (EP0200429A2) is noted for its industrial relevance, offering a safer and more convenient synthesis route for methylcarbamates, including derivatives such as this compound.

- Direct methyl isocyanate usage, while straightforward, is less favored industrially due to safety concerns.

- The purity and yield of the final product are influenced by the reaction temperature, catalyst presence, and the method of methyl isocyanate introduction.

Summary Table of Preparation Methods for this compound

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct methyl isocyanate reaction | Simple, direct synthesis | High toxicity and handling risk | Limited due to safety concerns |

| In situ methyl isocyanate generation | Safer, avoids storage of toxic intermediates | Requires additional steps for precursor synthesis | Highly suitable and preferred |

| N-alkylcarbamoyl sulfonate intermediate | Mild conditions, controlled reaction | More complex intermediate preparation | Suitable for controlled production |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,3-dichlorobenzyl methylcarbamate, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : The synthesis typically involves reacting 2,3-dichlorobenzyl chloride with methyl isocyanate under anhydrous conditions. Regioselectivity is influenced by steric and electronic factors; substituent positioning on the benzyl ring can be controlled using Lewis acids like AlCl₃ to direct carbamate formation. Purity is ensured via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Confirm structure using H NMR (δ 3.6 ppm for methyl carbamate, δ 4.5 ppm for benzyl CH₂) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : A sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS provides high sensitivity (LOD ≤0.1 µg/L) for trace analysis. For polar degradation products, HPLC-UV (C18 column, 60:40 acetonitrile/water, λ = 254 nm) is recommended .

- Data Validation : Cross-validate with LC-QTOF-MS for fragmentation patterns (e.g., m/z 228 → 170 [M–CH₃O]⁻) .

Q. How does the stability of this compound vary under environmental conditions (pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV. Hydrolysis is pH-dependent: rapid cleavage of the carbamate bond occurs under alkaline conditions (t₁/₂ <24 hr at pH 9), while acidic conditions favor slower degradation .

Advanced Research Questions

Q. What experimental approaches can elucidate the enzymatic inhibition mechanism of this compound?

- Methodological Answer : Use fluorescence-based enzyme assays (e.g., acetylcholinesterase inhibition) to determine IC₅₀ values. Perform molecular docking simulations (AutoDock Vina) with crystal structures (PDB: 1ACJ) to identify binding interactions. Validate via site-directed mutagenesis of catalytic residues (e.g., Ser203 in AChE) .

- Contradictions : Discrepancies in IC₅₀ values may arise from enzyme source variations (e.g., human vs. insect AChE) .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Conduct soil microcosm studies under controlled conditions (aerobic/anaerobic, 25°C). Quantify residues via GC-ECD and compare degradation kinetics using first-order models. Conflicting half-life data (e.g., 30 vs. 90 days) may stem from soil organic matter content or microbial diversity .

- Recommendations : Use C-labeled compound to track mineralization (CO₂ evolution) and bound residues .

Q. What strategies mitigate matrix interference in detecting this compound metabolites in biological samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.